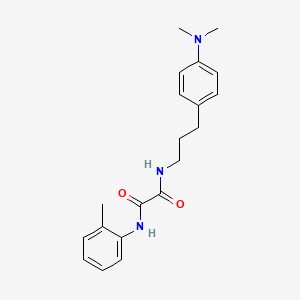

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide

Description

N1-(3-(4-(Dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-side chain: A propyl linker attached to a 4-(dimethylamino)phenyl group.

- N2-side chain: An o-tolyl (ortho-methylphenyl) group, which introduces steric hindrance due to the methyl group’s proximity to the amide bond. This may reduce rotational freedom and affect interactions with hydrophobic binding pockets.

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-7-4-5-9-18(15)22-20(25)19(24)21-14-6-8-16-10-12-17(13-11-16)23(2)3/h4-5,7,9-13H,6,8,14H2,1-3H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPAYFCXKTKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then coupled to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Biology

- Biochemical Probes : N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide has been explored as a biochemical probe to study cellular processes. Its interaction with specific molecular targets can help elucidate mechanisms underlying various biological phenomena.

Medicine

- Potential Therapeutic Properties : Research indicates that this compound may possess therapeutic properties, making it a candidate for drug development. Studies have suggested its efficacy in modulating biological pathways associated with diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

- Neuroprotective Effects : A study evaluated the effects of similar compounds on neuronal cell death induced by oxidative stress using lactate dehydrogenase assays. Compounds with alkyl chain lengths of 2-4 significantly suppressed neuronal cell death, indicating potential neuroprotective properties that may extend to this compound .

- Structure-Activity Relationships : Research into related compounds has revealed insights into their structure-activity relationships (SARs). Modifications in the chemical structure can lead to significant changes in biological activity, providing valuable information for the design of new therapeutics .

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Physicochemical and Pharmacological Implications

Solubility: The dimethylamino group in the target compound enhances water solubility compared to non-polar groups (e.g., dichlorophenyl in compound 10 ). Methoxy-containing analogs (e.g., compound 17 ) may exhibit intermediate solubility due to balanced polarity.

Binding Interactions: The o-tolyl group’s steric bulk may limit access to tight binding pockets, contrasting with fluorine (compound 18 ), which can engage in halogen bonding. Piperazine in compound 10 provides conformational flexibility, whereas the rigid dimethylamino-propyl chain in the target compound may restrict binding modes.

Biological Activity

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a dimethylamino group, an o-tolyl moiety, and an oxalamide linkage. The synthesis of this compound typically involves several key steps:

-

Preparation of Intermediates :

- 4-(Dimethylamino)phenylpropylamine : Synthesized through reductive amination of 4-(dimethylamino)benzaldehyde with propylamine.

- o-Tolylamine : Obtained from the reaction of o-toluidine with appropriate reagents.

- Formation of the Oxalamide : The final product is formed by reacting the intermediates with oxalyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including receptors and enzymes. The presence of the dimethylamino group may enhance binding affinity to specific biological targets, while the oxalamide linkage contributes to structural rigidity, facilitating interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may be attributed to their ability to scavenge free radicals. For example, studies have shown that oxalamide derivatives can effectively inhibit oxidative stress markers in vitro .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, related oxalamides have been reported to inhibit proteases and other enzymes crucial for tumor progression .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds related to this compound. Below is a summary table highlighting key findings from various research articles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.